molecular formula C10H5NO B14467472 3,6-Methanoindeno[1,7-cd][1,2]oxazole CAS No. 72417-63-1

3,6-Methanoindeno[1,7-cd][1,2]oxazole

Cat. No.: B14467472
CAS No.: 72417-63-1
M. Wt: 155.15 g/mol
InChI Key: MTNOUTZXVBSJBB-UHFFFAOYSA-N
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Description

3,6-Methanoindeno[1,7-cd][1,2]oxazole is a heterocyclic compound that features a fused ring system incorporating both an indene and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Methanoindeno[1,7-cd][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cyclization reactions. For example, the reaction of arylacetylenes with α-amino acids in the presence of copper nitrate and iodine can yield oxazole derivatives . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, which allows for the preparation of substituted oxazoles in high yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as immobilized phosphine-gold complexes, can also facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Methanoindeno[1,7-cd][1,2]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

3,6-Methanoindeno[1,7-cd][1,2]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Methanoindeno[1,7-cd][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Benzoxazole: Contains a fused benzene and oxazole ring system.

Uniqueness

3,6-Methanoindeno[1,7-cd][1,2]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

CAS No.

72417-63-1

Molecular Formula

C10H5NO

Molecular Weight

155.15 g/mol

IUPAC Name

5-oxa-4-azatetracyclo[6.3.1.02,6.03,10]dodeca-1,3,6,8(12),10-pentaene

InChI

InChI=1S/C10H5NO/c1-5-2-7-4-6(1)9-8(3-5)12-11-10(7)9/h1,3-4H,2H2

InChI Key

MTNOUTZXVBSJBB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C4C(=C2)ON=C4C1=C3

Origin of Product

United States

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